![molecular formula C14H16N4O3S B6429110 N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2329512-37-8](/img/structure/B6429110.png)

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

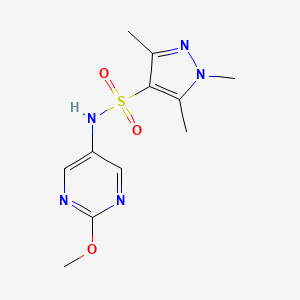

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide, also known as NDMAP, is an organic compound with a wide range of applications. It is a versatile compound that can be used as a starting material in organic synthesis, and as a drug in the treatment of various diseases. NDMAP has also been used in research to explore the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs on the human body.

Applications De Recherche Scientifique

Pharmacological Applications

Pyrimidine derivatives, including N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Material Science Applications

In the field of material science, pyrimidine-modified porous In-MOFs have been prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . These MOFs have shown great sorption capacity and remarkable dynamic selectivity for C2H2/CH4 and CO2/CH4 . They have also been efficient catalysts for fixing CO2 and epoxides .

Anti-Fibrotic Applications

Pyrimidine derivatives have shown potential in the treatment of fibrotic diseases. For example, vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) inhibitor sorafinib reduced collagen deposition by nearly 63% in a liver fibrosis model .

Anti-Cancer Applications

Pyrimidine derivatives have been shown to inhibit Multi-drug Resistance-Associated Protein 1 (MRP1), an active efflux transporter responsible for resistance to a wide variety of antiproliferative agents .

Antitumor Applications

Certain modifications of pyrimidine derivatives, such as guanidino- and dimethylamino-containing substituents, have been proposed due to their higher basicity. These modifications have been successfully applied in the design of carbazole- and γ-carboline-based derivatives with antitumor activity .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-18(2)14-15-8-11(9-16-14)17-22(19,20)12-3-4-13-10(7-12)5-6-21-13/h3-4,7-9,17H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFTCPCRCUZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)

![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)

![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)

![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)

![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)

![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)